普拉格雷

概述

描述

作用机制

科学研究应用

生化分析

Biochemical Properties

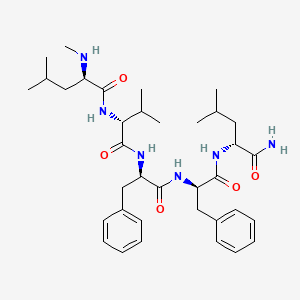

Prasugrel, a thienopyridine derivative, is a platelet activation and aggregation inhibitor structurally and pharmacologically related to clopidogrel and ticlopidine . It interacts with enzymes, proteins, and other biomolecules in the body. Similar to clopidogrel, prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . R-138727 irreversibly binds to P2Y12 type ADP receptors on platelets, thus preventing activation of the GPIIb/IIIa receptor complex . As a result, inhibition of ADP-mediated platelet activation and aggregation occurs .

Cellular Effects

Prasugrel influences cell function by preventing platelets (a type of blood cell) from collecting and forming clots that may cause a heart attack or stroke . It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex .

Molecular Mechanism

Prasugrel exerts its effects at the molecular level by inhibiting ADP receptors. It is a prodrug which inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets . The active metabolite of prasugrel prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex .

Temporal Effects in Laboratory Settings

In patients with ST-segment–elevation myocardial infarction undergoing primary percutaneous coronary intervention, both ticagrelor and prasugrel exhibit an initial delay in the onset of their antiplatelet action . Prasugrel did not appear superior to ticagrelor in reducing platelet reactivity during the first 24 hours of ST-segment–elevation myocardial infarction .

Metabolic Pathways

Prasugrel is rapidly hydrolyzed in the intestine to thiolactone by human carboxylesterase (hCE) 2 . This intermediate is further metabolized to its active metabolite, R-138727, in a single step by cytochrome P450 enzymes in the liver (primarily CYP3A4 and CYP2B6 and to a lesser extent by CYP2C9 and CYP2C19) .

Subcellular Localization

As a small molecule drug, Prasugrel and its active metabolite are likely to be present in the cytoplasm and possibly other subcellular compartments where they can interact with their target, the P2Y12 receptor on platelets .

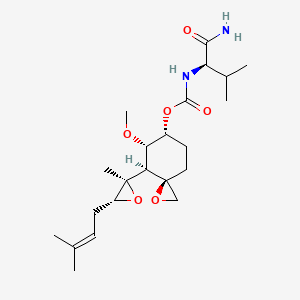

准备方法

化学反应分析

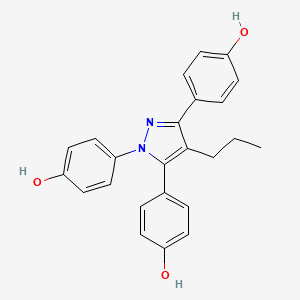

相似化合物的比较

普拉格雷经常与其他噻吩吡啶类抗血小板药物,如氯吡格雷和替格瑞洛进行比较 . 与氯吡格雷不同,普拉格雷起效更快,并提供更一致的血小板抑制 . 此外,与氯吡格雷相比,普拉格雷与更高的出血风险相关 . 另一方面,替格瑞洛起效较慢,由于其副作用,使用较少 .

类似化合物的清单

- 氯吡格雷

- 替格瑞洛

- 替卡格雷

- 康格瑞洛

属性

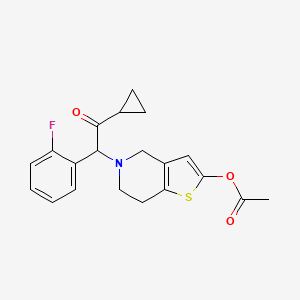

IUPAC Name |

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGLZDAWLRGWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861544 | |

| Record name | Prasugrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prasugrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.37e-03 g/L | |

| Record name | Prasugrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Prasugrel is an thienopyridine and a prodrug which inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets. The active metabolite of prasugrel prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. Prasugrel is proposed to have a similar mechanism of action to clopidogrel., The P2Y(12) receptor plays a crucial role in platelet aggregation and is the target of platelet aggregation inhibitors, including the thienopyridine compound prasugrel. The present study analyzed the effects of R-138727 (2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid), the active metabolite of prasugrel, on recombinant wild-type and mutant human P2Y(12) receptors in order to identify the molecular site of action of R-138727. The function of wild-type and mutant P2Y(12) receptors stably expressed in Chinese hamster ovary cells was assessed by measuring the 2-methylthio-ADP-mediated inhibition of forskolin-stimulated cellular cAMP production. RESULTS: In cells expressing wild-type receptors, R-138727 potently inhibited receptor function with a half-maximal concentration below 1 uM. The mode of action was irreversible. The same effect of R-138727 was observed in cells expressing Cys17Ala/Cys270Ala constructs. In contrast, in cells expressing either a Cys97Ala construct or a Cys175Ala construct, R-138727 failed to inhibit the response to the agonist. When cells expressing wild-type receptors were pretreated with the P2 receptor antagonists ATP or suramin, no effect of R-138727 was observed. Similar experiments with N-acetylcysteine 10 uM showed no interference of N-acetylcysteine with R-138727. The experiments demonstrate a potent and irreversible action of R-138727 at the recombinant human P2Y(12) receptor. The data suggest that R-138727 interacts with cysteine 97 (upper portion of the predicted third transmembrane region) and cysteine 175 (second extracellular loop) of the receptor, which are likely to form a disulfide bridge in native receptors. Moreover, the data also suggest that this site of action of R-138727 is close to the ligand-binding site of the receptor. /R-138727/, Prasugrel is an inhibitor of platelet activation and aggregation through the irreversible binding of its active metabolite to the P2Y12 class of ADP receptors on platelets. | |

| Record name | Prasugrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prasugrel | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

150322-43-3 | |

| Record name | Prasugrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150322-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prasugrel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150322433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasugrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prasugrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASUGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34K66TBT99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prasugrel | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prasugrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

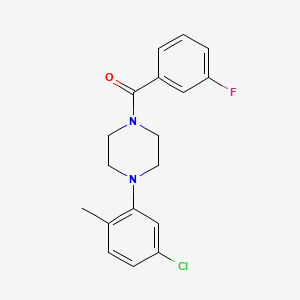

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

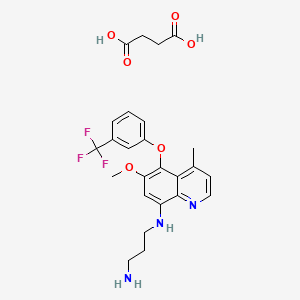

A: Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. Its active metabolite irreversibly binds to the platelet P2Y12 adenosine diphosphate (ADP) receptor. [, ] This binding prevents ADP-mediated platelet activation and aggregation, ultimately reducing the risk of atherothrombotic events. [, ]

A: The molecular formula of prasugrel is C24H30FNO5S, and its molecular weight is 463.56 g/mol. []

A: While the provided papers don’t contain detailed spectroscopic data, one paper mentions that the maximum absorbance (λmax) of prasugrel is observed at 201 nm in methanol. []

A: One study evaluated the stability of prasugrel under thermal, photolytic, hydrolytic, and oxidative stress conditions using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. [] This method showed good specificity for prasugrel in the presence of its degradants.

A: Prasugrel is rapidly absorbed from the gut after oral administration. [] It undergoes a two-step metabolic activation process. [, ] First, carboxylesterase 2, primarily in the intestine, hydrolyzes prasugrel into a thiolactone intermediate. [, ] Subsequently, various cytochrome P450 (CYP) enzymes, mainly CYP3A4, CYP2C19, CYP2B6, and CYP2C9, convert the thiolactone into the active metabolite. [, ]

A: Prasugrel achieves faster, greater, and more consistent platelet inhibition than clopidogrel due to its more efficient bioactivation process. [, , , , ] While only around 5% of clopidogrel is converted to its active form, prasugrel demonstrates significantly higher conversion efficiency. [, ]

A: A study investigating drug-drug interactions showed that co-administration of ranitidine, an H2 receptor antagonist that reduces gastric acid, had no clinically significant effect on the area under the plasma-concentration-time curve (AUC) of prasugrel’s active metabolite. [] Although ranitidine slightly reduced the maximum concentration (Cmax) of the active metabolite, this difference was not statistically significant. []

A: Grapefruit juice, a strong inhibitor of intestinal CYP3A4, reduced the bioactivation of prasugrel, leading to lower Cmax and AUC of the active metabolite and slightly reducing its antiplatelet effect. []

A: A study in patients with prior ST-elevation myocardial infarction (STEMI) showed that intravenous morphine administration significantly delayed the onset of action of prasugrel, potentially by affecting gastric emptying and intestinal absorption. [, ]

A: In contrast to clopidogrel, common functional genetic variations in CYP genes (CYP2C19, CYP2C9, CYP2B6, CYP3A5, and CYP1A2) did not significantly affect the pharmacokinetic or pharmacodynamic response to prasugrel. [] This finding suggests that prasugrel may provide consistent platelet inhibition regardless of CYP genotype, unlike clopidogrel.

A: Prasugrel has been extensively studied in various in vitro and in vivo models, including animal models of endotoxic shock, [] healthy volunteers, [] and clinical trials involving patients with acute coronary syndrome (ACS). [, , , , , , , , , , , , , , , , , , , , ]

A: Several clinical trials, including the TRITON-TIMI 38 trial, have shown that prasugrel is more effective than clopidogrel in reducing the risk of ischemic events in patients with ACS undergoing percutaneous coronary intervention (PCI). [, , , , , , ] This benefit is attributed to its faster onset of action, greater platelet inhibition, and lower interindividual variability compared to clopidogrel. [, , , ]

A: Numerous studies have compared the efficacy and safety of prasugrel and ticagrelor, another potent P2Y12 inhibitor, in ACS patients. [, , , , , , , ] While these studies show comparable efficacy in reducing ischemic events, [, , , , , ] some studies suggest potential differences in their pharmacodynamic profiles and clinical outcomes depending on patient characteristics, such as glomerular filtration rate (GFR) and bleeding risk. [, , , ]

A: Several studies explored the efficacy and safety of prasugrel in specific patient populations. For instance, studies showed that a reduced dose of prasugrel was not associated with increased bleeding or ischemic events in Japanese patients undergoing PCI. [, ] Further studies in patients on chronic dialysis suggest a potential benefit of prasugrel in reducing all-cause mortality, possibly by reducing cardiovascular death. []

A: One study found that critically ill patients admitted to intensive care units showed highly variable responses to prasugrel treatment, with a significant proportion exhibiting high on-treatment platelet reactivity. [] This finding suggests that the efficacy of prasugrel may be less predictable in this population, potentially due to factors such as poor absorption/metabolism and heightened intrinsic platelet reactivity due to inflammation. []

A: While the provided papers do not explicitly discuss resistance mechanisms to prasugrel, they highlight the importance of monitoring platelet reactivity using various assays, including VerifyNow, vasodilator-stimulated phosphoprotein (VASP) phosphorylation, and Multiplate aggregometry. [, , , , ] High on-treatment platelet reactivity, detected by these assays, may indicate inadequate response to prasugrel and potential for increased ischemic risk. [, , , , ]

A: A consistent finding across several clinical trials is that prasugrel is associated with an increased risk of bleeding compared to clopidogrel. [, , , , , , , ] This increased bleeding risk underscores the importance of careful patient selection and appropriate monitoring. [, , , ]

A: Various analytical methods are used to study prasugrel, including: * RP-HPLC: Used for quantifying prasugrel in bulk and pharmaceutical formulations, as well as for stability studies. [] * VerifyNow assay: Used to measure platelet reactivity and assess the inhibitory effect of prasugrel on platelet aggregation. [, , , , , , , , , , ] * VASP phosphorylation assay: Used to measure platelet reactivity and assess the inhibitory effect of prasugrel on platelet activation. [, , , , ] * Light transmission aggregometry (LTA): Used to measure platelet aggregation in response to ADP and assess the inhibitory effect of prasugrel. [, , , , , , ] * Multiplate aggregometry (MEA): Used to measure platelet aggregation in response to various agonists and assess the inhibitory effect of prasugrel. [, , , , ]

A: Clopidogrel and ticagrelor are the main alternatives to prasugrel. [, , , , , , , , , , , , , , , , , , , , , ]

A: Prasugrel represents the third generation of thienopyridine antiplatelet agents. [] It was developed after ticlopidine and clopidogrel, aiming to overcome limitations associated with these earlier-generation drugs, such as interindividual variability, drug-drug interactions, and unfavorable adverse effect profiles. [, , , , , ]

A: Key milestones in prasugrel research include: * Elucidation of its two-step metabolic activation pathway, highlighting the role of carboxylesterase 2 and CYP enzymes. [, ] * Demonstration of its faster, greater, and more consistent platelet inhibition compared to clopidogrel in both healthy volunteers and patients with ACS. [, , , ] * Completion of large-scale clinical trials like TRITON-TIMI 38, establishing its efficacy in reducing ischemic events in ACS patients undergoing PCI. [, ] * Exploration of its efficacy and safety in specific patient populations, including those with renal impairment, low body weight, and advanced age. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)

![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)

![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)

![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)